methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
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Description
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound with the molecular formula C10H8N4O4 . It is a solid substance with a melting point of 102 - 104°C .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . For instance, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 102 - 104°C . It has a molecular weight of 248.2 . Other compounds with similar structures have been found to be thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Molecular Structure and Reactivity Studies
- Studies have explored the complex molecular structures and hydrogen bonding patterns of compounds similar to methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. These compounds exhibit unique hydrogen-bonded sheets and chains, contributing to our understanding of molecular interactions and electronic structures (Portilla et al., 2007), (Portilla et al., 2007).
Synthesis and Chemical Properties
- The compound's synthesis and the preparation of its derivatives have been a subject of research, highlighting its potential in forming various compounds with diverse biological applications, such as antimicrobial agents (Toumani, 2017), (Gondhani et al., 2013), (Sahoo et al., 2010).
Material Science and Energetic Materials
- Research in material science has utilized similar compounds for the synthesis of polymers and in the study of energetic materials. The synthesis of benzimidazole and triazole derivatives and their application in corrosion inhibition and as energetic materials is notable in this context (Kareem et al., 2021), (Rao et al., 2016).
properties
IUPAC Name |
methyl 4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-8(3-5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZZBOUDQHUOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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